

# The chemical structure and properties of Ani9

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## The ANO1 Inhibitor Ani9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2] Discovered through high-throughput screening, Ani9 has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[3][4] Its ability to modulate ANO1 activity with high specificity makes it a promising candidate for therapeutic development in a range of disorders, including cancer, hypertension, pain, diarrhea, and asthma.[2][3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ani9, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

# **Chemical Structure and Properties**

**Ani9**, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, is a hydrazone derivative.[5][6] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of Ani9



Property	Value	Reference
Chemical Name	2-(4-Chloro-2-methylphenoxy)- N'-[(2- methoxyphenyl)methylideneam ino]-acetamide	[1][5]
Molecular Formula	C17H17CIN2O3	[1][5]
Molecular Weight	332.78 g/mol	[1][5]
CAS Number	356102-14-2	[5]
Appearance	White to off-white solid	[7]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO	[8]
SMILES Code	O=C(N/N=C/C1=CC=CC=C1O C)COC2=CC=C(CI)C=C2C	[5]
InChI Key	KDALDZRKOBJXIE- VXLYETTFSA-N	[5]
Storage	Store at -20°C	[1][8]

## **Mechanism of Action and Biological Activity**

Ani9 is a potent and selective inhibitor of the ANO1 chloride channel, with a reported IC50 of 77 nM.[7][9] ANO1, a calcium-activated chloride channel, is implicated in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception. [3][5] Dysregulation of ANO1 activity has been linked to several diseases, most notably various forms of cancer where it is often overexpressed.[2][6]

**Ani9** exhibits high selectivity for ANO1 over other chloride channels, including the closely related ANO2, as well as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4] This specificity makes **Ani9** a superior research tool compared to less selective CaCC inhibitors.



The inhibitory effect of **Ani9** on ANO1 leads to a reduction in cancer cell proliferation, migration, and invasion in cell lines where ANO1 is highly expressed, such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer).[6] Furthermore, **Ani9** has been shown to inhibit smooth muscle contractions in mice.[7]

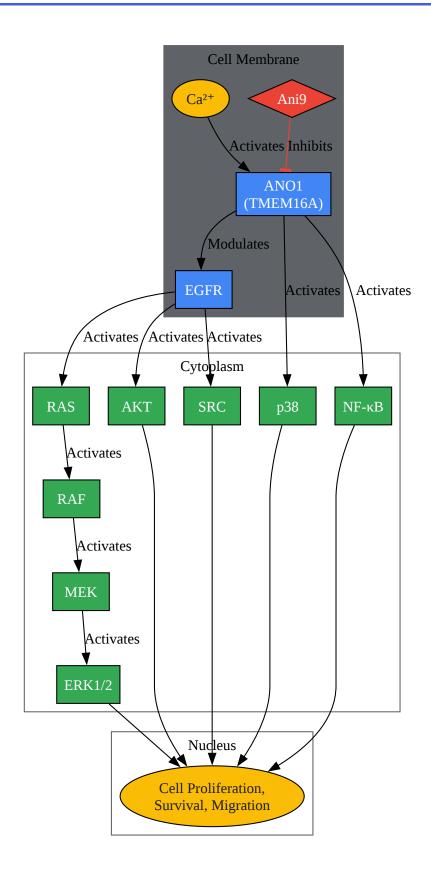
Table 2: Inhibitory Activity of Ani9

Target	IC50	Cell Line/System	Reference
ANO1 (human)	77 nM	Fischer Rat Thyroid (FRT) cells expressing human ANO1	[7][10]
Endogenous CaCC	110 nM	PC3, Capan-1, and NHNE cells	[7]
ANO2 (mouse)	Negligible effect at 1 $\mu\text{M}$	FRT cells expressing mouse ANO2	[4]
CFTR	No effect at 30 μM	FRT cells expressing CFTR	[4][8]
ENaC	No effect at 30 μM	T84 cells	[8]

# **Signaling Pathways**

The inhibition of ANO1 by **Ani9** impacts several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. ANO1 has been shown to modulate the activity of key signaling molecules, including the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream cascades.





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# Experimental Protocols Synthesis of Ani9

The synthesis of **Ani9** involves a two-step process starting from 4-chloro-2-methylphenol.

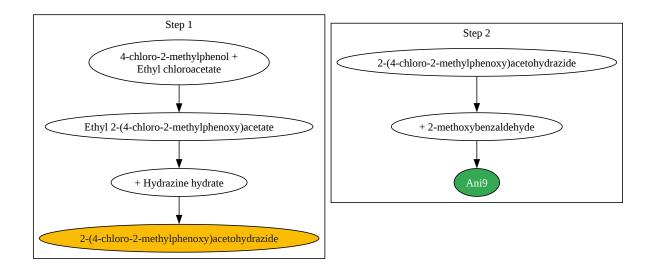
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

- To a solution of 4-chloro-2-methylphenol in a suitable solvent (e.g., acetone), add ethyl chloroacetate and a base (e.g., potassium carbonate).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- After cooling, filter the mixture and evaporate the solvent to obtain ethyl 2-(4-chloro-2-methylphenoxy)acetate.
- Dissolve the resulting ester in ethanol and add hydrazine hydrate.
- Reflux the mixture for several hours.
- Cool the reaction mixture to allow the product, 2-(4-chloro-2-methylphenoxy)acetohydrazide, to crystallize.
- Collect the solid by filtration and wash with cold ethanol.

Step 2: Synthesis of **Ani9** (2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide)

- Dissolve 2-(4-chloro-2-methylphenoxy)acetohydrazide in a suitable solvent (e.g., ethanol).
- Add an equimolar amount of 2-methoxybenzaldehyde to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for several hours.
- Upon cooling, the product, **Ani9**, will precipitate.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.





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#### **High-Throughput Screening for ANO1 Inhibitors**

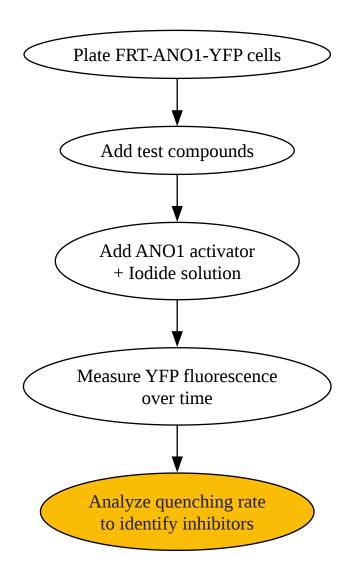
**Ani9** was identified from a screen of 54,400 synthetic small molecules.[4] The assay utilized a cell-based system with a halide-sensitive yellow fluorescent protein (YFP) to measure ANO1 activity.

#### Protocol Outline:

- Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide sensor YFP (e.g., YFP-H148Q/I152L).
- Assay Principle: ANO1 is a chloride channel. When open, it allows the influx of halide ions (like iodide) which quenches the fluorescence of the YFP. The rate of fluorescence quenching is proportional to ANO1 activity.



Procedure: a. Plate the FRT-ANO1-YFP cells in 384-well plates. b. Add test compounds
(including Ani9 as a control) to the wells. c. Activate ANO1 using a known agonist (e.g., ATP
or a specific small-molecule activator like Eact). d. Simultaneously, add a solution containing
a quenching halide (e.g., Nal). e. Measure the YFP fluorescence intensity over time using a
fluorescence plate reader. f. Inhibitors of ANO1 will reduce the rate of fluorescence
quenching.



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# Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents through ANO1 channels in the cell membrane.



#### Protocol Outline:

- Cell Preparation: Use FRT cells stably expressing human ANO1.
- Pipette Solution (Intracellular): Contains a low concentration of free Ca2+ to activate ANO1 and a suitable salt solution (e.g., CsCl-based).
- Bath Solution (Extracellular): A standard physiological salt solution (e.g., NaCl-based).
- Procedure: a. Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. b. Rupture the membrane patch under the pipette to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). d. Apply voltage steps to elicit ANO1 currents. e. Perfuse the cell with a solution containing Ani9 to measure its inhibitory effect on the ANO1 current.

### **Cell Proliferation Assay (MTT Assay)**

This assay is used to assess the effect of **Ani9** on the viability and proliferation of cancer cells.

#### Protocol Outline:

- Cell Seeding: Seed cancer cells (e.g., PC3, Capan-1) in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Ani9 for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.



#### Conclusion

**Ani9** is a well-characterized, potent, and selective inhibitor of the ANO1 chloride channel. Its defined chemical structure, robust biological activity, and high specificity make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of **Ani9** and its derivatives. Further investigation into the therapeutic potential of **Ani9** is warranted, particularly in the context of cancers that overexpress ANO1.

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